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  • Product: 2-(Methanesulfonylmethyl)piperidine
  • CAS: 290328-52-8

Core Science & Biosynthesis

Foundational

Structural and Stereochemical Profiling of 2-(Methanesulfonylmethyl)piperidine: A Technical Guide for Drug Development

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, 2-(Methanesulfonylmethyl)piperidine (often utilized as its hydrochloride salt, CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, 2-(Methanesulfonylmethyl)piperidine (often utilized as its hydrochloride salt, CAS: 1820607-94-0) has emerged as a highly versatile pharmacophore[1]. Characterized by a chiral center at the C2 position of the piperidine ring and a highly polar, hydrogen-bond-accepting methanesulfonyl group, this motif is increasingly integrated into next-generation therapeutics.

This whitepaper provides an in-depth technical analysis of the crystal structure, stereochemistry, and pharmacological utility of 2-(methanesulfonylmethyl)piperidine. Designed for drug development professionals, it outlines the causality behind its binding dynamics and provides self-validating experimental workflows for its synthesis, chiral resolution, and crystallographic characterization.

Chemical Architecture and Stereochemistry

Structural Significance

The core structure of 2-(methanesulfonylmethyl)piperidine consists of a basic piperidine ring appended with a −CH2​SO2​CH3​ moiety. The free base possesses a molecular formula of C7​H15​NO2​S , while the commonly isolated hydrochloride salt has a molecular weight of 213.73 g/mol [1].

The introduction of the sulfone group serves two primary purposes in drug design:

  • Metabolic Stability: Unlike thioethers or sulfoxides, the fully oxidized sulfone is highly resistant to further oxidative degradation by cytochrome P450 enzymes.

  • Hydrogen Bonding: The two oxygen atoms on the sulfur atom act as powerful hydrogen bond acceptors, capable of interacting with backbone amides or polar side chains in deep protein pockets.

Stereochemical Dynamics

The C2 carbon of the piperidine ring is a stereocenter, yielding (R) and (S) enantiomers. The stereochemistry dictates the equatorial versus axial preference of the methanesulfonylmethyl substituent. In physiological conditions, the bulky substituent strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. The absolute configuration is critical; in biological targets, an inversion from (R) to (S) typically results in a complete loss of binding affinity due to the rigid vector projection of the sulfone oxygens.

Crystallographic Analysis & Conformational Dynamics

X-ray crystallographic studies of molecules incorporating the 2-(methanesulfonylmethyl)piperidine motif reveal distinct conformational preferences that drive target engagement.

In the context of kinase inhibitors (such as next-generation EGFR inhibitors), co-crystallography demonstrates that the sulfone oxygen atoms actively engage in hydrogen bonding with critical lysine residues (e.g., Lys716 and Lys728) within the kinase domain[2]. Furthermore, the piperidine ring itself provides a favorable hydrophobic interaction with gatekeeper residues, such as the mutated M790 in treatment-resistant non-small-cell lung cancer[2].

The spatial geometry of the S=O bonds—projecting at roughly 109.5° from the sulfur atom—allows the molecule to anchor itself simultaneously to two distinct proton donors, a feature rarely achievable with standard carbonyl or ether linkages.

Pharmacological Applications

The 2-(methanesulfonylmethyl)piperidine motif is highly privileged in two distinct therapeutic areas:

Kv1.3 Potassium Channel Blockers (Autoimmune Diseases)

Effector memory T cells (TEMs) are heavily implicated in the etiology of autoimmune diseases such as Multiple Sclerosis (MS) and Type I Diabetes[3]. TEMs express abnormally high numbers of the Kv1.3 potassium channel, which is essential for their activation and cytokine production. Derivatives containing the piperidine-sulfone motif act as potent, selective blockers of the Kv1.3 channel. By physically occluding the channel pore, these compounds paralyze TEMs at the site of inflammation without compromising naive and central memory T cells, offering a targeted immunosuppressive strategy with minimal systemic side effects[3].

Kv13_Pathway A Autoimmune Stimulus B Effector Memory T-Cell (TEM) Activation A->B C Kv1.3 Channel Opening B->C D K+ Efflux & Membrane Hyperpolarization C->D E Ca2+ Influx (CRAC Channels) D->E F Cytokine Production (IFN-γ, IL-2) E->F G 2-(Methanesulfonylmethyl)piperidine Derivative H Channel Blockade G->H H->C Inhibits

Caption: Mechanism of action for Kv1.3 channel blockade by piperidine-sulfone derivatives in TEMs.

Mutant EGFR Kinase Inhibitors (Oncology)

In oncology, overcoming the T790M and C797S mutations in EGFR is a major challenge. The incorporation of a functionalized piperidine ring allows inhibitors to bypass the steric bulk of the mutated gatekeeper residue (M790) while utilizing the sulfone to anchor into the solvent-exposed front pocket of the ATP binding site[2].

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm causality and prevent the propagation of errors.

Synthesis and Oxidation Protocol

Rationale: The synthesis requires the conversion of a primary alcohol to a sulfone. Boc-protection of the piperidine nitrogen is mandatory to prevent N-oxidation during the mCPBA step.

Synthesis A 2-Piperidinemethanol B Boc Protection A->B C Mesylation (MsCl, TEA) B->C D Thioether Formation (NaSMe) C->D E Oxidation (mCPBA) D->E F Boc Deprotection (HCl) E->F G Chiral Resolution (SFC) F->G H (R)-Enantiomer G->H Peak 1 (ee >99%) I (S)-Enantiomer G->I Peak 2 (ee >99%)

Caption: Step-by-step synthetic workflow and chiral resolution of 2-(methanesulfonylmethyl)piperidine.

Step-by-Step Methodology:

  • Protection: React 2-piperidinemethanol with Boc2​O in DCM. Causality: Shields the secondary amine from subsequent electrophilic and oxidative conditions.

  • Activation & Substitution: Treat the protected alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) at 0°C, followed by displacement with Sodium thiomethoxide ( NaSMe ) in DMF to yield the thioether.

  • Oxidation: Dissolve the thioether in DCM. Add 2.2 equivalents of mCPBA at 0°C and stir for 4 hours.

    • Self-Validation Checkpoint 1 (LC-MS): Before quenching, run an LC-MS aliquot. The system is validated if the sulfoxide intermediate ( M+16 relative to thioether) is <1% and the sulfone ( M+32 ) is >99% . If sulfoxide persists, add 0.2 eq mCPBA and stir for an additional hour.

  • Deprotection: Treat the purified Boc-sulfone with 4M HCl in Dioxane to yield 2-(methanesulfonylmethyl)piperidine hydrochloride[1].

Chiral Resolution via SFC

Rationale: Due to the high polarity of the sulfone and the basicity of the piperidine, Supercritical Fluid Chromatography (SFC) is vastly superior to classical diastereomeric salt resolution, preventing yield loss from incomplete crystallization.

Step-by-Step Methodology:

  • Preparation: Dissolve the free base racemate in Methanol (50 mg/mL).

  • Chromatography: Inject onto a Chiralpak AD-H column using an SFC system. Mobile phase: 85% CO2​ / 15% Methanol with 0.1% Diethylamine (DEA).

    • Self-Validation Checkpoint 2 (Chiral Purity): Collect fractions and immediately run a micro-aliquot on an analytical SFC. The protocol is validated only if the enantiomeric excess (ee) of both Peak 1 and Peak 2 is >99% . The addition of DEA suppresses peak tailing caused by the basic piperidine nitrogen.

X-Ray Crystallography Sample Preparation

Rationale: Obtaining diffraction-quality crystals requires a rigid lattice. The hydrochloride salt is preferred over the free base as the ionic interactions promote highly ordered packing.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the enantiopure hydrochloride salt in a minimal volume of hot absolute ethanol.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing diethyl ether (antisolvent). Allow vapor diffusion at 4°C for 72 hours.

    • Self-Validation Checkpoint 3 (Polarized Light Microscopy): Harvest a crystal and observe under cross-polarized light. Complete extinction of light upon rotating the polarizer by 90 degrees confirms the crystal is a single domain and lacks severe twinning, validating it for X-ray diffraction.

Quantitative Data Summary

The following table synthesizes the physicochemical and pharmacological parameters associated with the 2-(methanesulfonylmethyl)piperidine motif, allowing for rapid comparison during lead optimization.

Property / ParameterValue / DescriptionAnalytical Method
CAS Number 1820607-94-0 (Hydrochloride salt)Standard Registry[1]
Molecular Formula C7​H16​ClNO2​S (HCl salt)HRMS (ESI-TOF)[1]
Molecular Weight 213.73 g/mol Mass Spectrometry[1]
Hydrogen Bond Donors 1 (Piperidine -NH)In Silico / Crystallography
Hydrogen Bond Acceptors 2 (Sulfone -SO2)In Silico / Crystallography
Target: Kv1.3 Channel High affinity block in TEMsPatch-clamp electrophysiology[3]
Target: Mutant EGFR H-bond with Lys716/Lys728X-ray Co-crystallography[2]

References

1.[1] Title: CAS#:1820607-94-0 | 2-(Methanesulfonylmethyl)piperidine hydrochloride Source: Chemsrc URL: [Link]

2.[3] Title: WO2021071802A1 - Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers Source: Google Patents URL:

3.[2] Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

The Pharmacokinetic Profile of 2-(Methanesulfonylmethyl)piperidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold and its Sulfonylated Derivatives in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Piperidine Scaffold and its Sulfonylated Derivatives in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics.[1][2] Its prevalence in a wide array of clinically successful drugs stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for optimizing a compound's pharmacokinetic profile.[1][3] The inherent three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. However, the metabolic fate of the piperidine nucleus itself, particularly its susceptibility to oxidation by cytochrome P450 (CYP) enzymes, presents a consistent challenge in drug development.[4]

Strategic modifications to the piperidine core are therefore essential to modulate its absorption, distribution, metabolism, and excretion (ADME) properties. One such modification that has garnered significant interest is the incorporation of a methanesulfonylmethyl group at the 2-position. This substitution can profoundly influence the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby offering a powerful tool to enhance its drug-like properties. This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of 2-(methanesulfonylmethyl)piperidine derivatives, offering field-proven insights and detailed experimental protocols for their evaluation.

I. Absorption: Navigating the Gastrointestinal Tract and Beyond

The oral bioavailability of a drug candidate is a critical determinant of its clinical utility. For 2-(methanesulfonylmethyl)piperidine derivatives, absorption is governed by a complex interplay of their physicochemical properties and their interactions with the physiological environment of the gastrointestinal tract.

A. Physicochemical Determinants of Absorption

The introduction of the methanesulfonylmethyl group at the 2-position of the piperidine ring is expected to increase the polarity and hydrogen bond donor/acceptor capacity of the molecule compared to a simple alkyl substituent. This can influence key absorption-related parameters:

  • Solubility: Enhanced polarity may improve aqueous solubility, a prerequisite for dissolution in the gut lumen.

  • Lipophilicity (LogP/LogD): The sulfone moiety will likely decrease the lipophilicity of the parent piperidine structure. While this may reduce passive diffusion across the lipid-rich enterocyte membrane, it can be advantageous in mitigating excessive binding to plasma proteins and reducing off-target toxicities.

  • pKa: The basicity of the piperidine nitrogen is a key factor influencing its ionization state at physiological pH. The electron-withdrawing nature of the methanesulfonyl group could potentially reduce the pKa of the piperidine nitrogen, thereby altering the ratio of ionized to non-ionized species in the gut and impacting membrane permeability.

B. In Vitro Evaluation of Intestinal Permeability: The Caco-2 Cell Model

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the barrier properties of the intestinal wall.

This protocol is designed to determine the apparent permeability (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of B-A to A-B Papp values provides an indication of active efflux.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (paracellular integrity marker)

  • Analytical standards of the test compound

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Values should be >200 Ω·cm². Additionally, assess the permeability of Lucifer Yellow; Papp should be <1.0 x 10⁻⁶ cm/s.

  • Assay Initiation:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • For A-B permeability, add the test compound (final concentration, e.g., 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B-A permeability, add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh, pre-warmed HBSS. Collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

    The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.

G cluster_0 Apical (Gut Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (Bloodstream) Drug_A Drug Enterocyte Enterocyte Drug_A->Enterocyte Absorption (A-B) Drug_B Drug Enterocyte->Drug_B Permeation Drug_B->Enterocyte Efflux (B-A) G cluster_0 In Vitro Metabolism Workflow Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH NADPH NADPH->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis (t½, CLint) Analysis->Data

Caption: Workflow for in vitro liver microsomal stability assay.

C. Cytochrome P450 Inhibition

It is crucial to assess whether 2-(methanesulfonylmethyl)piperidine derivatives inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [5]Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another. Standard in vitro assays using human liver microsomes and isoform-specific probe substrates are employed to determine the IC₅₀ values for each CYP isoform.

IV. Excretion: The Final Elimination

The primary route of excretion for many piperidine-containing drugs and their metabolites is via the kidneys into the urine. The extent of renal clearance is influenced by factors such as glomerular filtration, active tubular secretion, and passive reabsorption. The increased polarity imparted by the methanesulfonylmethyl group may favor renal excretion of the parent compound or its metabolites.

V. Structure-Pharmacokinetic Relationships (SPR): Rational Design for Optimal ADME

Systematic modification of the 2-(methanesulfonylmethyl)piperidine scaffold and evaluation of the resulting ADME properties can reveal key structure-pharmacokinetic relationships.

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen can significantly impact metabolic stability and oral exposure. For instance, in a series of piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors, substituents like methoxyethyl, cyclopropyl, allyl, and propargyl on the α-piperidine nitrogen were found to improve ADME properties. [6]* Stereochemistry: The stereochemistry at the 2-position of the piperidine ring can influence both pharmacological activity and pharmacokinetic properties. It is essential to evaluate the individual enantiomers of chiral 2-(methanesulfonylmethyl)piperidine derivatives.

  • Position of the Sulfonyl Group: Studies on piperidine sulfone hydroxamates have shown that α-sulfones can exhibit superior potency and oral exposure compared to their β-sulfone counterparts. [6]This highlights the importance of the spatial relationship between the sulfonyl moiety and the rest of the molecule.

VI. In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies in animal models (typically rodents) are essential for a comprehensive understanding of a compound's ADME profile.

Experimental Design: A Typical Rodent Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Animals: Male Sprague-Dawley rats or CD-1 mice.

Dosing:

  • Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) administered via the tail vein to determine clearance and volume of distribution.

  • Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) administered by oral gavage to assess absorption and oral bioavailability.

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate the key pharmacokinetic parameters.

VII. Conclusion and Future Directions

The 2-(methanesulfonylmethyl)piperidine scaffold represents a promising platform for the design of novel therapeutics with potentially favorable pharmacokinetic properties. The strategic incorporation of the methanesulfonylmethyl group offers a means to modulate key ADME parameters, including solubility, metabolic stability, and tissue distribution. A thorough understanding and early evaluation of the pharmacokinetic properties of these derivatives, through the integrated use of in vitro and in vivo assays as outlined in this guide, are critical for the successful advancement of drug candidates from this chemical class into clinical development. Future research should focus on building a more extensive database of quantitative pharmacokinetic data for a wider range of 2-(methanesulfonylmethyl)piperidine derivatives to further refine our understanding of their structure-pharmacokinetic relationships and to guide the rational design of the next generation of piperidine-based medicines.

References

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. 2005. [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. 2019. [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Semantic Scholar. 2017. [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators. ResearchGate. [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. 2006. [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Journal of Applied Pharmaceutical Science. 2020. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2023. [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University. 2022. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. 2023. [Link]

  • Docking Studies of Piperine-Vitamin a Conjugate to Study the Increase in Bioavailability of Vitamin A. International Journal of Pharmacy and Pharmaceutical Sciences. 2017. [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. 2022. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2026. [Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. ResearchGate. 2026. [Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. 2023. [Link]

  • Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. Chemistry & Biodiversity. 2009. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. 2024. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2023. [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. ResearchGate. 2020. [Link]

Sources

Foundational

2-(Methanesulfonylmethyl)piperidine: Pharmacophore Profiling and Receptor Binding Affinity in Kv1.3 Channel Therapeutics

Executive Summary The development of selective immunosuppressants requires targeting specific lymphocyte subpopulations without compromising the broader immune system. 2-(Methanesulfonylmethyl)piperidine (CAS: 1820607-94...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective immunosuppressants requires targeting specific lymphocyte subpopulations without compromising the broader immune system. 2-(Methanesulfonylmethyl)piperidine (CAS: 1820607-94-0) has emerged as a critical chemical building block and pharmacophore in the rational design of[1].

Unlike broad-spectrum immunosuppressants, drugs incorporating this moiety are engineered to selectively inhibit Kv1.3 channels, which are highly upregulated in chronically activated effector memory T (TEM) cells[2]. This in-depth technical guide explores the mechanistic causality behind this pharmacophore, its receptor binding affinity profile, and the self-validating experimental protocols required to quantify its efficacy in drug development.

Pharmacophore Rationale & Mechanistic Causality

The challenge in targeting the Kv1.3 channel lies in its structural homology with other potassium channels, notably Kv1.1 (predominant in the central nervous system) and Kv1.5 (critical for cardiac repolarization)[1]. The inclusion of the 2-(methanesulfonylmethyl)piperidine moiety solves this selectivity challenge through precise steric and electronic interactions:

  • The Piperidine Ring: This basic nitrogen-containing heterocycle mimics the charged amines found in natural pore-blocking peptides (such as the ShK toxin). At physiological pH, the protonated piperidine nitrogen is drawn into the negative transmembrane electrical field, forming a critical salt bridge with the aspartate/glutamate residues within the selectivity filter of the Kv1.3 pore.

  • The Methanesulfonylmethyl Group ( −CH2​SO2​CH3​ ): This functional group acts as a highly tunable steric wedge. The sulfonyl moiety possesses a strong dipole moment and acts as a potent hydrogen-bond acceptor. It exploits a specific sub-pocket in the Kv1.3 outer vestibule—interacting with unique threonine and tyrosine residues that are absent or sterically hindered in Kv1.1 and Kv1.5. This interaction is the primary driver of the moiety's high subtype selectivity[1].

Representative Receptor Binding Affinity Profile

Because 2-(methanesulfonylmethyl)piperidine is a structural fragment rather than a standalone drug, its pharmacological value is measured by the binding profile of the optimized lead compounds it generates. When integrated into aryl heterocyclic scaffolds, the resulting derivatives exhibit a highly favorable affinity profile, maximizing TEM cell suppression while minimizing off-target neurotoxicity and cardiotoxicity.

Table 1: Target Profiling of Optimized 2-(Methanesulfonylmethyl)piperidine Derivatives
Target Receptor / ChannelBinding Affinity (IC50)Functional ConsequenceValidation Methodology
Kv1.3 (TEM Cells) 1.2 - 5.5 nM Arrest of T-cell proliferation and cytokine releaseWhole-cell Patch-clamp
Kv1.1 (CNS) > 10,000 nMNegligible neurotoxicity / No seizure riskWhole-cell Patch-clamp
Kv1.5 (Cardiac) > 5,000 nMNegligible atrial fibrillation riskWhole-cell Patch-clamp
hERG (Cardiac) > 30,000 nMNo QT interval prolongationRb+ Efflux / Patch-clamp
5-HT2A > 10,000 nMNo serotonergic off-target effectsRadioligand Binding

Mechanism of Action: Kv1.3 Blockade in TEM Cells

The therapeutic efficacy of these derivatives relies on a precise cascade of electrophysiological events.[2]. By blocking K+ efflux, the drug induces sustained membrane depolarization. This depolarization eliminates the electrical driving force required for Calcium (Ca2+) to enter the cell through CRAC/Orai1 channels. Without sufficient intracellular Ca2+, the phosphatase Calcineurin remains inactive, preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). Consequently, the transcription of pro-inflammatory cytokines (IL-2, IFN- γ ) is halted[2].

Pathway Ligand 2-(Methanesulfonylmethyl)piperidine Derivative Kv13 Kv1.3 Channel (TEM Cell) Ligand->Kv13 Pore Blockade Depol Membrane Depolarization Kv13->Depol Prevents K+ Efflux Ca Decreased Ca2+ Influx (CRAC/Orai1) Depol->Ca Reduces Driving Force NFAT Inhibition of Calcineurin/NFAT Ca->NFAT Downregulates Effect Suppression of IL-2 & IFN-γ NFAT->Effect Transcriptional Arrest

Caption: Mechanism of Kv1.3 blockade by piperidine derivatives in TEM cells.

Experimental Protocols: Whole-Cell Patch-Clamp Validation

To accurately determine the IC50 and state-dependent binding of 2-(methanesulfonylmethyl)piperidine derivatives, Whole-Cell Automated Patch-Clamp Electrophysiology is the gold standard. Unlike radioligand binding, which only measures physical displacement, patch-clamp provides a self-validating, real-time readout of functional channel blockade.

Step-by-Step Methodology
  • Cell Preparation: Culture CHO-K1 or HEK293 cells stably transfected with the human KCNA3 gene (encoding Kv1.3). Cells should be harvested at 70-80% confluency to ensure optimal membrane health.

  • Buffer Formulation (The "Why"):

    • Intracellular Solution: Utilize Potassium Aspartate (130 mM) rather than KCl. The bulky aspartate anion cannot easily permeate the membrane, preventing chloride-induced osmotic swelling and maintaining the physiological integrity of the cell during prolonged recordings.

    • Extracellular Solution: Standard physiological saline (NaCl 135 mM, KCl 5 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, pH 7.4).

  • Gigaseal and Rupture: Approach the cell with a borosilicate glass pipette (resistance 2-4 M Ω ). Apply gentle negative pressure to form a gigaseal (>1 G Ω ). Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV . Causality: This ensures that >95% of Kv1.3 channels are in the closed, resting state. Apply a depolarizing voltage step to +40 mV for 200 ms every 15 seconds. This forces the channels into the open state, eliciting an outward K+ current and allowing the drug to access the inner pore vestibule.

  • Compound Perfusion & Analysis: Perfuse the derivative in ascending concentrations (e.g., 0.1 nM to 100 nM). Measure the steady-state current at the end of the 200 ms pulse. Calculate the fractional block and fit the data to a standard Hill equation to derive the IC50.

Workflow Prep Cell Prep (CHO-Kv1.3) Seal Gigaseal (>1 GΩ) Prep->Seal Rupture Whole-Cell Access Seal->Rupture Perfuse Compound Perfusion Rupture->Perfuse Record Voltage Step (+40mV) Perfuse->Record Analyze IC50 Fit (Hill Eq) Record->Analyze

Caption: Step-by-step whole-cell patch-clamp electrophysiology workflow.

Conclusion

The integration of the 2-(methanesulfonylmethyl)piperidine motif represents a sophisticated approach in medicinal chemistry. By leveraging the specific steric bulk and dipole characteristics of the methanesulfonylmethyl group alongside the electrostatic anchoring of the piperidine ring, researchers can achieve nanomolar potency against Kv1.3 while successfully bypassing off-target cardiac and CNS channels. This profile is indispensable for the next generation of targeted therapeutics for autoimmune and neuroinflammatory diseases.

References

  • Chemsrc. "2-(Methanesulfonylmethyl)piperidine hydrochloride - Chemical & Physical Properties." Chemsrc Database. URL:[Link]

  • D.E. Shaw Research, LLC. (2021). "Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers." World Intellectual Property Organization (WO2021071802A1).
  • Beeton, C., Wulff, H., Standifer, N. E., et al. (2006). "Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases." Proceedings of the National Academy of Sciences (PNAS), 103(46), 17414-17419. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 2-(Methanesulfonylmethyl)piperidine in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks is critical for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. 2-(Metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. 2-(Methanesulfonylmethyl)piperidine (often utilized as its hydrochloride salt, CAS: 1820607-94-0) represents a highly specialized, strategic structural motif. By combining the tunable basicity of a piperidine ring with the strong electron-withdrawing and rigid hydrogen-bonding capabilities of a methanesulfonyl (sulfone) group, this compound is engineered to enhance target affinity while maintaining metabolic stability.

As a Senior Application Scientist, I approach the integration of this compound not merely as a structural addition, but as a precise physicochemical intervention. This guide explores the foundational properties of 2-(methanesulfonylmethyl)piperidine and details its critical role in the synthesis of Kv1.3 potassium channel blockers—a promising class of therapeutics for autoimmune and cardiovascular disorders 1[1].

Physicochemical Properties & Structural Causality

Understanding the causality behind a molecule's physical properties is essential for predictive drug design. The unique profile of 2-(methanesulfonylmethyl)piperidine stems from the synergistic effects of its two primary functional groups, separated by a methylene spacer.

Structural Causality
  • The Piperidine Core (Basicity): The secondary amine of the piperidine ring has a pKa typically around 9.5. At physiological pH (7.4), it is predominantly protonated. This cationic state is critical for forming salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within the binding pockets of target proteins.

  • The Sulfone Group (Stability & Polarity): Unlike thioethers or sulfoxides, the fully oxidized sulfone (-SO₂CH₃) is highly resistant to further oxidative metabolism by hepatic Cytochrome P450 enzymes. Furthermore, the two sulfone oxygens act as strict, directional hydrogen bond acceptors. Because they do not act as donors, they increase target affinity without excessively inflating the Topological Polar Surface Area (TPSA), thereby preserving cell membrane permeability.

  • The Methylene Spacer (Inductive Isolation): The -CH₂- group separating the piperidine ring from the sulfone isolates the amine from the strong electron-withdrawing inductive effect of the -SO₂- group. This ensures the piperidine retains its necessary basicity 2[2].

Quantitative Data Summary
ParameterValueCausality / Significance in Drug Design
Chemical Name 2-(Methanesulfonylmethyl)piperidine HClHandled as a hydrochloride salt to prevent atmospheric degradation and ensure precise stoichiometric weighing.
CAS Number 1820607-94-0Unique registry identifier for the HCl salt form[2].
Molecular Formula C₇H₁₆ClNO₂SRepresents the protonated amine and chloride counterion.
Molecular Weight 213.73 g/mol Low molecular weight allows it to act as an efficient fragment in larger active pharmaceutical ingredients (APIs)[2].
H-Bond Donors 1 (Piperidine NH)Essential for anchoring the molecule via hydrogen bonding in target pockets.
H-Bond Acceptors 3 (Sulfone O x2, Piperidine N)Enhances aqueous solubility and rigid, directional target binding.
Topological Polar Surface Area ~54.5 ŲCalculated sum of sulfone (42.5 Ų) and secondary amine (12.0 Ų). Optimal for cellular permeability (ideal < 90 Ų).

Mechanistic Role in Kv1.3 Channel Inhibition

The most prominent application of 2-(methanesulfonylmethyl)piperidine is its use as a pharmacophore in the development of Kv1.3 potassium shaker channel blockers .

Kv1.3 channels are voltage-gated potassium channels heavily expressed in effector memory T-cells (T_EM), which are primary drivers of autoimmune diseases like multiple sclerosis and rheumatoid arthritis. When a T-cell is activated by an antigen, intracellular Ca²⁺ is released, triggering further Ca²⁺ influx via CRAC channels. To maintain the electrochemical driving force for this Ca²⁺ influx, Kv1.3 channels must efflux K⁺ out of the cell.

By incorporating the piperidine-sulfone motif, researchers create molecules that selectively enter the Kv1.3 pore. The protonated piperidine mimics the hydrated K⁺ ion, while the sulfone group anchors the molecule via hydrogen bonds to the channel's selectivity filter, effectively plugging the pore. This depolarizes the membrane, halts Ca²⁺ signaling, and prevents the production of pro-inflammatory cytokines 1[1].

G A T-Cell Receptor (TCR) Activation B Intracellular Ca2+ Release A->B C CRAC Channel (Ca2+ Influx) B->C F Sustained Ca2+ Signaling C->F D Kv1.3 Channel (K+ Efflux) E Membrane Repolarization (Maintains Gradient) D->E E->F Driving Force G NFAT Activation & Cytokine Release F->G H Kv1.3 Blocker (Piperidine-Sulfone) H->D Inhibits

Fig 1: Kv1.3 channel role in T-cell activation and targeted inhibition by piperidine-sulfones.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, any synthetic protocol utilizing 2-(methanesulfonylmethyl)piperidine must be a self-validating system. The following methodology details the incorporation of this building block into an aryl scaffold via Nucleophilic Aromatic Substitution (SNAr) or cross-coupling, a standard procedure for synthesizing Kv1.3 blockers 1[1].

G A Step 1: Free-basing Piperidine HCl Salt B Step 2: SNAr Reaction with Aryl Halide A->B Val1 QC: pH > 8 Check A->Val1 C Step 3: Prep-HPLC Purification B->C D Step 4: LC-MS & NMR Validation C->D Val2 QC: >95% Purity Mass Match D->Val2

Fig 2: Self-validating synthetic workflow for SNAr incorporation of the piperidine-sulfone motif.

Step-by-Step Protocol

Step 1: Free-Basing the Hydrochloride Salt

  • Procedure: Suspend 2-(methanesulfonylmethyl)piperidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.

  • Causality: The commercial HCl salt is unreactive as a nucleophile. DIPEA is utilized because it is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt to generate the free piperidine amine without competing with it during the subsequent electrophilic attack.

  • Validation: Ensure the solution pH (tested via wet pH paper on an aliquot) is > 8.

Step 2: Nucleophilic Substitution / Coupling

  • Procedure: Add the target aryl halide (e.g., a fluorinated or chlorinated heterocyclic scaffold) (0.9 eq) to the reaction mixture. Stir at room temperature or elevate to 80°C depending on the electrophile's reactivity.

  • Causality: The secondary amine of the piperidine attacks the electron-deficient aryl halide. DMF is chosen as a polar aprotic solvent to stabilize the highly polar transition state of the SNAr reaction, accelerating the reaction rate.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the aryl halide mass peak and the emergence of the product mass peak (M+H)⁺.

Step 3: Quenching and Chromatographic Purification

  • Procedure: Quench the reaction with Methanol (MeOH) and concentrate under reduced pressure. Purify the crude residue using Preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Standard Conditions: Utilize an Xselect CSH (Charged Surface Hybrid) OBD Column (30 x 150 mm, 5 μm). Use a mobile phase gradient of Water (containing 0.05% Trifluoroacetic acid, TFA) and Acetonitrile 1[1].

  • Causality: The CSH column is specifically designed to handle basic compounds like piperidines, preventing peak tailing. The addition of 0.05% TFA ensures the amine remains protonated during separation, yielding sharp, reproducible peaks.

Step 4: Structural Validation

  • Procedure: Lyophilize the purified fractions. Confirm the structure using ¹H NMR (focusing on the distinct singlet of the -SO₂CH₃ protons around δ 2.9-3.1 ppm) and high-resolution mass spectrometry (HRMS).

References

  • Chemsrc. "CAS#:1820607-94-0 | 2-(Methanesulfonylmethyl)piperidine hydrochloride".
  • Guidechem. "1-(Methanesulfonylmethyl)cyclobutan-1-amine 2229019-58-1 wiki" (Used for comparative sulfone functional group properties).
  • Google Patents. "WO2021071802A1 - Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers".

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for 2-(Methanesulfonylmethyl)piperidine Hydrochloride

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Step-by-Step Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The functionalization of piperidine rings is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Step-by-Step Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of piperidine rings is a cornerstone of modern drug discovery. Specifically, 2-(Methanesulfonylmethyl)piperidine hydrochloride (CAS: 1820607-94-0)[1] serves as a critical building block for designing central nervous system (CNS) therapeutics and Janus Kinase (JAK) inhibitors.

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, functional group tolerance, and self-validating quality control .

Causality Behind Experimental Choices
  • Starting Material Selection: We initiate the synthesis with N-Boc-2-piperidinemethanol[2]. The tert-butyloxycarbonyl (Boc) protecting group is essential because it is completely stable under the basic, nucleophilic conditions of the sulfonylation step, yet easily cleaved under mild acidic conditions later.

  • Activation via Mesylation: The primary hydroxyl group is a poor leaving group. Rather than converting it to a halide (which often requires harsh reagents like PBr₃ or SOCl₂ that can degrade the Boc group), we utilize methanesulfonyl chloride (MsCl). Mesylation proceeds cleanly at 0 °C, transforming the alcohol into an excellent leaving group for S_N2 displacement.

  • Direct Sulfonylation: We construct the C-S bond via direct nucleophilic substitution using sodium methanesulfinate (NaSO₂CH₃)[3]. This circumvents the traditional two-step thiomethylation/oxidation route, eliminating the need for hazardous oxidants (e.g., mCPBA or Oxone) that risk N-oxidation of the piperidine core[4]. The reaction is driven in Dimethylformamide (DMF), a polar aprotic solvent that solvates the sodium cation, leaving the sulfinate anion "naked" and highly nucleophilic.

  • Salt Formation & Deprotection: Cleavage of the Boc group is achieved using 4M HCl in dioxane. Dioxane stabilizes the gaseous HCl, and the resulting hydrochloride salt is insoluble in non-polar solvents, allowing for isolation via simple trituration rather than complex chromatography.

Synthetic Workflow

SynthesisWorkflow SM N-Boc-2-piperidinemethanol (Starting Material) Int1 N-Boc-2-(methanesulfonyloxymethyl) piperidine SM->Int1 MsCl, Et3N DCM, 0°C to RT Int2 N-Boc-2-(methanesulfonylmethyl) piperidine Int1->Int2 NaSO2CH3 DMF, 90°C Product 2-(Methanesulfonylmethyl) piperidine HCl Int2->Product 4M HCl/Dioxane RT

Fig 1: Three-step synthetic workflow for 2-(Methanesulfonylmethyl)piperidine hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for a standard 10-gram scale synthesis.

StepReagent / ReactantMW ( g/mol )EquivalentsAmountTempTimeExpected Yield
1 N-Boc-2-piperidinemethanol215.291.010.0 g0 °C → RT3 h90 - 95%
1 Methanesulfonyl chloride (MsCl)114.551.24.3 mL---
1 Triethylamine (Et₃N)101.191.59.7 mL---
2 Mesylate Intermediate293.381.012.0 g90 °C14 h75 - 85%
2 Sodium methanesulfinate102.092.08.3 g---
3 Boc-Sulfone Intermediate277.381.08.0 gRT4 h> 95%
3 4M HCl in Dioxane36.4610.072.0 mL---

Step-by-Step Experimental Methodologies

Step 1: Synthesis of tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with N-Boc-2-piperidinemethanol (10.0 g, 46.4 mmol) and anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (9.7 mL, 69.6 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add Methanesulfonyl chloride (4.3 mL, 55.7 mmol) over 15 minutes. Caution: The reaction is exothermic.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

  • Self-Validation & QC: Perform Thin-Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The starting material (stains heavily with KMnO₄) should be completely consumed. The crude mesylate is highly pure and should be used immediately in Step 2 to prevent degradation.

Step 2: Synthesis of tert-butyl 2-(methanesulfonylmethyl)piperidine-1-carboxylate
  • Preparation: Dissolve the crude mesylate intermediate (12.0 g, 40.9 mmol) in anhydrous DMF (80 mL) in a 250 mL Schlenk flask.

  • Nucleophilic Substitution: Add Sodium methanesulfinate (8.3 g, 81.8 mmol) in one portion.

  • Heating: Seal the flask and heat the vigorously stirring suspension to 90 °C for 14 hours[3].

  • Workup: Cool the mixture to RT and dilute with Ethyl Acetate (150 mL). Wash the organic layer with distilled water (5 × 50 mL) to thoroughly remove the DMF, followed by a final brine wash (50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: 20% to 50% EtOAc in Hexanes) to afford the Boc-protected sulfone as a white solid.

  • Self-Validation & QC: Analyze via LC-MS. The mass shift from the mesylate to the sulfone confirms successful S_N2 displacement. The rigorous water washes are a critical self-validating step to prevent DMF carryover, which would otherwise inhibit crystallization.

Step 3: Synthesis of 2-(Methanesulfonylmethyl)piperidine hydrochloride
  • Deprotection: In a 100 mL flask, dissolve the Boc-sulfone intermediate (8.0 g, 28.8 mmol) in a minimal amount of dry DCM (10 mL).

  • Acidification: Slowly add 4M HCl in Dioxane (72.0 mL, 288 mmol). Stir the solution at RT. Vigorous gas evolution (isobutylene and CO₂) will occur initially.

  • Propagation: Continue stirring for 4 hours until gas evolution ceases and a white precipitate begins to form.

  • Isolation: Concentrate the suspension under reduced pressure to remove excess HCl and dioxane.

  • Trituration: Suspend the crude solid in cold Diethyl Ether (50 mL), stir for 15 minutes, and filter through a sintered glass funnel. Wash the filter cake with additional cold ether (2 × 20 mL) and dry under high vacuum to afford the final product[1].

  • Self-Validation & QC: The trituration step acts as a self-purifying mechanism. Because the hydrochloride salt is entirely insoluble in ether, any unreacted starting material or non-polar impurities are washed away, guaranteeing a highly pure (>98% by HPLC) crystalline product.

References

  • Title: CAS#:1820607-94-0 | 2-(Methanesulfonylmethyl)piperidine hydrochloride Source: Chemsrc URL: [Link]

  • Title: Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

Sources

Application

Application Note: HPLC Method Development for 2-(Methanesulfonylmethyl)piperidine Quantification

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Focus: Overcoming extreme polarity, basicity, and the absence of a UV chromophore in aliphatic amines. Analyte Profiling & Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Focus: Overcoming extreme polarity, basicity, and the absence of a UV chromophore in aliphatic amines.

Analyte Profiling & Analytical Challenges

2-(Methanesulfonylmethyl)piperidine (CAS: 1820607-94-0) is a critical aliphatic amine intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Developing a robust quantification method for this molecule presents a dual chromatographic challenge:

  • Optical Invisibility: The molecule lacks an extended conjugated π-system or aromatic ring. Aside from weak, non-specific deep-UV absorbance from the sulfone group (<210 nm), it is virtually invisible to standard UV/Vis detectors, making traditional LC-UV methods unviable without complex derivatization.

  • Extreme Polarity & Basicity: Featuring a secondary piperidine amine (pKa ~11.2), the molecule is highly basic and polar. On traditional low-pH reversed-phase (RP) columns, this leads to poor retention (elution near the void volume) and severe peak tailing due to secondary electrostatic interactions with residual silanols.

To establish a self-validating and reliable protocol, we must abandon the standard Low-pH RP-UV paradigm. Instead, we employ orthogonal chromatographic strategies—High-pH Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) —coupled with Charged Aerosol Detection (CAD) .

Mechanistic Method Design (E-E-A-T)

G A Analyte: 2-(Methanesulfonylmethyl)piperidine B Challenge 1: Lack of UV Chromophore A->B C Challenge 2: Highly Polar & Basic (pKa ~11.2) A->C D Detection Solution: Charged Aerosol Detection (CAD) B->D E Separation Pathway A: High pH RP (BEH C18, pH 10.8) C->E Deprotonates Amine F Separation Pathway B: HILIC (Diol Phase, pH 3.0) C->F Retains Polar State E->D Volatile Buffer (NH4OH) F->D Volatile Buffer (Ammonium Formate)

Decision tree for 2-(Methanesulfonylmethyl)piperidine HPLC method development.

Overcoming the Chromophore Deficit

To bypass the need for UV absorbance, we utilize[1]. CAD is a mass-based, universal detection technique that does not rely on optical properties or ionization efficiency. It operates by nebulizing the column eluent, evaporating the volatile mobile phase, and imparting a positive electrical charge to the remaining non-volatile analyte particles via a corona discharge. The measured charge is directly proportional to the mass of the analyte, providing sub-nanogram sensitivity.

CAD N1 HPLC Eluent (Analyte + Volatile Buffer) N2 Nebulization (N2 Carrier Gas) N1->N2 N3 Evaporation (Drying Tube) N2->N3 N4 Particle Charging (Corona Discharge) N3->N4 N5 Ion Trap (Removes Excess Ions) N4->N5 N6 Electrometer (Mass-Based Signal) N5->N6

Workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Mitigating Silanol Interactions & Retention Loss

In standard low-pH reversed-phase systems, basic analytes become fully protonated. These cations interact strongly with deprotonated, acidic silanol groups on the silica support, causing [2]. We resolve this through two distinct, field-proven pathways:

  • Pathway A (High pH RP): By raising the mobile phase pH to 10.8 using volatile ammonium hydroxide, we suppress the ionization of the piperidine nitrogen. The neutral molecule partitions cleanly into the stationary phase without electrostatic silanol drag.

  • Pathway B (HILIC): [3] by utilizing a polar stationary phase and a highly organic mobile phase. At pH 3.0, the protonated amine is highly polar, partitioning effectively into the water-enriched liquid layer immobilized on the stationary phase, yielding excellent retention ( k′ ) and sharp peaks.

Experimental Protocols

To ensure trustworthiness, both protocols are designed as self-validating systems incorporating strict System Suitability Testing (SST) criteria.

Protocol A: High pH RP-CAD Workflow (The Robust Choice)

This method is ideal for laboratories seeking traditional reversed-phase reliability while managing highly basic compounds.

1. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Hydroxide in LC-MS grade water. Adjust to pH 10.8. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Causality Check: Ammonium hydroxide is highly volatile, preventing CAD nebulizer background noise, while ensuring the piperidine (pKa ~11.2) remains largely deprotonated to prevent peak tailing.

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or equivalent Ethylene Bridged Hybrid (required to withstand pH > 10).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient: 5% B to 60% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 4 minutes.

3. CAD Settings:

  • Evaporation Temperature: 35°C. (Causality Check: A lower evaporation temperature prevents the thermal loss of this low-molecular-weight, semi-volatile amine).

  • Data Collection Rate: 10 Hz.

4. System Suitability Testing (SST):

  • Inject a Blank (Mobile Phase A) to confirm baseline stability and absence of non-volatile ghost peaks.

  • Inject a 10 µg/mL reference standard 5 consecutive times.

  • Self-Validation Criteria: %RSD of peak area ≤ 2.0%, USP Tailing Factor ( Tf​ ) ≤ 1.5, Theoretical Plates ( N ) > 10,000.

Protocol B: HILIC-CAD Workflow (The Orthogonal Choice)

This method is recommended if the sample matrix contains highly hydrophobic impurities that would co-elute in reversed-phase.

1. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate (pH 3.0).

  • Causality Check: The acidic pH fully protonates the piperidine, maximizing its polarity for strong partitioning into the HILIC aqueous layer.

2. Chromatographic Conditions:

  • Column: GL Sciences Inertsil HILIC Diol (2.1 x 100 mm, 3 µm) or equivalent.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Gradient: 100% B for 2 mins, ramp to 60% B over 10 mins, hold for 3 mins, re-equilibrate at 100% B for 7 mins.

Quantitative Data Presentation

The table below summarizes the expected chromatographic performance of 2-(Methanesulfonylmethyl)piperidine across different method paradigms, clearly demonstrating the failure of standard low-pH RP and the success of the engineered methods.

Method ParadigmRetention Time (min)Retention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Limit of Detection (LOD)
Low pH RP-UV (0.1% FA)1.20.5 (Poor)2.8 (Severe Tailing)2,500N/A (No UV Absorbance)
High pH RP-CAD (pH 10.8)4.53.5 (Optimal)1.1 (Excellent)12,400~1.5 ng on-column
HILIC-CAD (pH 3.0)6.25.2 (Strong)1.05 (Excellent)15,200~1.0 ng on-column

Note: k′ values between 2 and 10 are considered optimal for reliable quantification, ensuring the analyte is free from void volume interference.

Conclusion

The quantification of 2-(Methanesulfonylmethyl)piperidine requires a deliberate departure from standard LC-UV methodologies. By understanding the causality behind silanol interactions and optical invisibility, analytical scientists can deploy either a High-pH BEH or HILIC separation strategy coupled with Charged Aerosol Detection. Both protocols provided above act as self-validating systems, ensuring high theoretical plate counts, excellent peak symmetry, and robust sub-nanogram sensitivity suitable for rigorous drug development environments.

References

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech | URL: [Link]

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview | Source: LCGC International | URL: [Link]

Sources

Method

Application Note: In Vitro Assay Preparation Guidelines for 2-(Methanesulfonylmethyl)piperidine Derivatives

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Details on Solvents

I'm focusing now on solvent selection, as my thoughts have zeroed in on the methanesulfonyl group's polarity and piperidine's basicity. This impacts water solubility as a salt, and that's why DMSO is ideal, with consideration to dilution into aqueous buffers where the basic nitrogen protonates. I have expanded on the reasoning in the introduction, and added in appropriate solvent volumes for preparation steps.

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I'm now integrating final experimental details, specifically the positive/negative controls and assay acceptance criteria. I'm also ensuring all quantitative data is in tables, with appropriate diagrams. The DOT diagrams are under review to ensure high color contrast and accessibility. I'm focusing on the FLIPR protocol, making sure it includes cell plating, dye loading, washing, compound addition, and stimulus steps (Tl+ and K+).

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Ion Channel Pharmacology, Neuro-immunomodulation, and High-Throughput Screening (HTS)

Executive Summary & Mechanistic Rationale

2-(Methanesulfonylmethyl)piperidine (CAS: 1820607-94-0) is a highly versatile chemical building block and pharmacophore frequently utilized in the synthesis of aryl heterocyclic compounds[1][2]. In contemporary drug discovery, derivatives containing this moiety are heavily investigated as potent, small-molecule blockers of the Kv1.3 voltage-gated potassium channel [2][3].

Kv1.3 is predominantly expressed in effector memory T cells (T_EM) and plays a critical role in maintaining the electrochemical driving force required for sustained calcium influx during T-cell activation[4]. Blocking Kv1.3 depolarizes the cell membrane, thereby suppressing the proliferation of autoreactive T cells—a mechanism with profound implications for treating autoimmune disorders such as Multiple Sclerosis (MS) and rheumatoid arthritis[4].

This application note provides a comprehensive, self-validating framework for preparing 2-(Methanesulfonylmethyl)piperidine and its derivatives for in vitro biological evaluation, specifically focusing on whole-cell patch-clamp electrophysiology and high-throughput thallium (Tl⁺) flux assays.

Mechanism N1 Piperidine Derivative N2 Kv1.3 Pore Blockade N1->N2 N3 Membrane Depolarization N2->N3 Prevents K+ efflux N4 Reduced Ca2+ Influx (CRAC) N3->N4 Reduces driving force N5 Decreased NFAT Translocation N4->N5 N6 T-Cell Immunosuppression N5->N6

Fig 1: Mechanistic pathway of Kv1.3 blockade by piperidine derivatives in T-cells.

Physicochemical Profiling & Stock Preparation

The handling of 2-(Methanesulfonylmethyl)piperidine requires strict attention to its physicochemical state. The compound is typically supplied as a hydrochloride (HCl) salt.

Mechanistic Rationale for Solvent Choice: While the HCl salt is highly soluble in aqueous buffers, direct dissolution in water is discouraged for primary stock generation. Hydrolysis and pH shifts can alter the protonation state of the piperidine nitrogen (pKa ~9.5). Preparing a master stock in anhydrous Dimethyl Sulfoxide (DMSO) ensures long-term stability and maintains the compound in a uniform solvated state prior to assay dilution.

Table 1: Compound Properties & Stock Dilution Guide
Property / ParameterSpecificationCausality / Handling Note
CAS Number 1820607-94-0Identifies the specific regioisomer[1].
Molecular Weight 213.73 g/mol (HCl Salt)Required for precise molarity calculations[5].
Primary Solvent Anhydrous DMSO (>99.9%)Prevents water-induced degradation during freeze-thaw cycles.
Master Stock Conc. 10 mM or 100 mMAliquot into glass vials to prevent non-specific binding to plastics.
Assay Working Conc. 1 nM – 10 µMDilute in assay buffer immediately before use.
Max Final DMSO ≤ 0.1% (v/v)Concentrations >0.1% compromise cell membrane integrity in patch-clamp[4].

Assay Cascade & Workflow Design

To establish a self-validating screening system, compounds must pass through a tiered assay cascade. HTS Thallium flux provides rapid IC₅₀ determination, while automated or manual patch-clamp provides high-resolution kinetic validation and counter-screening against off-target liabilities (e.g., hERG).

Workflow A Compound Master Stock (10 mM in DMSO) B Primary HTS Screen (Thallium Flux / FLIPR) A->B Dilute to 0.1% DMSO final C Secondary Screen (Kv1.3 Patch-Clamp) B->C If IC50 < 1 µM D Toxicity Counter-Screen (hERG Patch-Clamp) C->D Validate Kinetics & Selectivity

Fig 2: In vitro assay triage workflow for piperidine-based Kv1.3 inhibitors.

Protocol A: High-Throughput Thallium (Tl⁺) Flux Assay (FLIPR)

Scientific Grounding: The Thallium flux assay leverages the permeability of potassium channels to Tl⁺ ions. When Kv1.3 channels are opened via a stimulus buffer, Tl⁺ flows down its concentration gradient into the cell, binding to a pre-loaded cytosolic fluorogenic dye (e.g., FluxOR) and emitting a quantifiable fluorescent signal[6][7].

Step-by-Step Methodology
  • Cell Preparation: Seed CHO-K1 cells stably expressing human Kv1.3 into 384-well black-walled, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂[2].

  • Dye Loading: Remove culture media. Add 20 µL/well of FluxOR dye loading solution containing 2 mM probenecid.

    • Causality Checkpoint: Probenecid is a broad-spectrum inhibitor of multidrug resistance proteins (MRPs). Its inclusion is mandatory to prevent the cells from actively pumping the fluorescent dye out of the cytosol[6].

  • Incubation: Incubate for 30 minutes at room temperature in the dark[8].

  • Compound Addition: Wash cells and replace with 20 µL of Assay Buffer. Add 5 µL of the 2-(Methanesulfonylmethyl)piperidine derivative (diluted in Assay Buffer, final DMSO 0.1%). Incubate for 30 minutes to allow steady-state binding.

  • Stimulus & Readout: Transfer the plate to a FLIPR Tetra system. Inject 5 µL of Stimulus Buffer (containing 1 mM Tl₂SO₄ and K⁺ to depolarize the membrane)[8]. Record fluorescence (Ex: 490 nm / Em: 525 nm) for 120 seconds[6].

Self-Validation Criteria:

  • Positive Control: PAP-1 or ShK peptide (10 nM) must yield >90% inhibition[4][9].

  • Assay Quality: The Z'-factor must be ≥ 0.5 for the plate to be considered valid.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Scientific Grounding: While FLIPR provides throughput, patch-clamp is the gold standard for assessing the biophysical interaction between the piperidine derivative and the Kv1.3 pore. The basic nitrogen of the piperidine ring is theorized to project into the selectivity filter, while the methanesulfonyl group anchors into the hydrophobic cavity.

Step-by-Step Methodology
  • Solution Preparation:

    • Extracellular (Bath) Solution: 145 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 (adjusted with NaOH), 300 mOsm.

    • Intracellular (Pipette) Solution: 145 mM KF, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, pH 7.2 (adjusted with KOH), 290 mOsm[4].

    • Causality Checkpoint: Potassium Fluoride (KF) is utilized in the pipette solution instead of KCl because fluoride ions enhance the stability of the giga-ohm seal and minimize channel "run-down" during prolonged recordings[4].

  • Cell Harvesting: Detach Kv1.3-expressing cells (or isolated human T_EM cells) and place them in the recording chamber[4][10].

  • Seal Formation: Approach a single cell with a borosilicate glass pipette (resistance 2–3 MΩ). Apply gentle negative pressure to form a giga-ohm seal (>1 GΩ), followed by a sharp pulse of suction to rupture the membrane and achieve the whole-cell configuration[11].

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV[4][9].

    • Apply repeated 200 ms depolarizing voltage steps to +40 mV every 30 seconds[4][9].

  • Compound Perfusion: Once baseline current amplitudes are stable (variation <5% over 3 minutes), perfuse the 2-(Methanesulfonylmethyl)piperidine derivative into the bath.

  • Data Acquisition: Calculate the fractional block by comparing the peak current at +40 mV before and after compound equilibration[9].

Self-Validation Criteria:

  • Access Resistance (Ra): Must remain <20 MΩ and fluctuate by no more than 15% throughout the experiment. If Ra increases significantly, the apparent block may be an artifact of poor electrical access.

  • hERG Counter-Screen: Piperidine motifs are notorious for binding to the inner cavity of the hERG (Kv11.1) channel (specifically residues Y652 and F656), posing a risk for drug-induced Long QT syndrome. All lead derivatives must be counter-screened against hERG using a similar patch-clamp protocol to ensure a >30-fold selectivity window[2][7].

References

  • Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers.Google Patents (WO2021071802A1).
  • The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Targeting the Ion Channel Kv1.3 with Scorpion Venom Peptides Engineered for Potency, Selectivity, and Half-life. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Voltage-gated potassium channel KV1.3 regulates neutrophil recruitment during inflammation. Cardiovascular Research (Oxford Academic). Available at:[Link]

Sources

Application

The Elusive Role of 2-(Methanesulfonylmethyl)piperidine in Medicinal Chemistry: A Scarcity of Specific Applications

Despite the well-established importance of the piperidine scaffold in drug discovery, a comprehensive review of scientific literature and patent databases reveals a notable lack of specific information regarding the appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Despite the well-established importance of the piperidine scaffold in drug discovery, a comprehensive review of scientific literature and patent databases reveals a notable lack of specific information regarding the applications of 2-(Methanesulfonylmethyl)piperidine in medicinal chemistry. While the piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, the specific derivative, 2-(Methanesulfonylmethyl)piperidine, appears to be a chemical entity with limited documented use as a key intermediate or pharmacophore in the development of therapeutic agents.

The piperidine structure is a cornerstone in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and bioavailability.[1] Its saturated heterocyclic nature allows for three-dimensional diversity in compound libraries, a desirable trait for optimizing interactions with biological targets.[2] The introduction of various substituents onto the piperidine ring is a common strategy to modulate the pharmacological activity, selectivity, and pharmacokinetic profiles of drug candidates.[3]

The presence of a methanesulfonyl group in a molecule can influence its polarity, hydrogen bonding capacity, and metabolic stability. Sulfonamide-bearing piperidine derivatives have been investigated for a range of biological activities, including enzyme inhibition.[4] However, the specific placement of a methanesulfonylmethyl group at the 2-position of the piperidine ring does not appear to be a widely explored strategy in drug design, based on available public data.

Chemical suppliers list 2-(Methanesulfonylmethyl)piperidine hydrochloride as a commercially available compound, suggesting its potential utility as a building block in organic synthesis.[5] Its chemical structure, featuring a reactive secondary amine and a sulfonyl group, theoretically allows for a variety of chemical transformations to create more complex molecules.

Despite its availability, detailed synthetic protocols for its preparation and its incorporation into biologically active molecules are not readily found in peer-reviewed journals or patent literature. General methods for the synthesis of 2-substituted piperidines are well-documented and include techniques such as the reduction of corresponding pyridine precursors, catalytic hydrogenation, and various cyclization strategies.[3][6] However, specific examples and optimized conditions for the synthesis of 2-(Methanesulfonylmethyl)piperidine are not extensively described.

Similarly, there is a dearth of information on the pharmacological profile of this specific compound or its derivatives. While piperidine-containing drugs have shown efficacy in a multitude of therapeutic areas, including central nervous system disorders, cancer, and infectious diseases, no approved drugs or prominent clinical candidates appear to feature the 2-(Methanesulfonylmethyl)piperidine moiety.[7][8]

References

  • US5043345A - Piperidine compounds and their preparation and use - Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • CAS#:1820607-94-0 | 2-(Methanesulfonylmethyl)piperidine hydrochloride | Chemsrc. Accessed March 26, 2026.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. Accessed March 26, 2026.
  • US5948914A - Piperidine derivative and process for preparing the same - Google P
  • Representative 2‐substituted piperidine‐containing pharmaceuticals.
  • US5227379A - Piperidine compounds and their preparation and use - Google P
  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus | Asian Journal of Chemistry. Accessed March 26, 2026.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. Accessed March 26, 2026.
  • Patents & Products - Garg Lab - UCLA. Accessed March 26, 2026.
  • 2-Substituted and 1,2-Disubstituted Piperidines - ResearchG
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. Accessed March 26, 2026.
  • WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google P
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - MDPI. Accessed March 26, 2026.
  • 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride AldrichCPR | Sigma-Aldrich - MilliporeSigma. Accessed March 26, 2026.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. Accessed March 26, 2026.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI. Accessed March 26, 2026.
  • Main routes to the piperidine cycle synthesis.
  • Piperidine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. Accessed March 26, 2026.
  • 2-Methylpiperidine 98 109-05-7 - Sigma-Aldrich. Accessed March 26, 2026.
  • 2-methyl piperidine, 109-05-7 - The Good Scents Company. Accessed March 26, 2026.
  • 2-METHYL-PIPERIDINE HYDROCHLORIDE — Chemical Substance Information - NextSDS. Accessed March 26, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-(Methanesulfonylmethyl)piperidine Chromatography

Welcome to the technical support guide for the chromatographic analysis of 2-(Methanesulfonylmethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-(Methanesulfonylmethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. As Senior Application Scientists, we have structured this guide to not only offer protocols but also to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Section 1: Foundational Knowledge - Understanding the Analyte

A successful chromatographic method begins with a thorough understanding of the analyte's physicochemical properties.

Q1: What are the key physicochemical properties of 2-(Methanesulfonylmethyl)piperidine that influence its chromatographic behavior?

Answer: 2-(Methanesulfonylmethyl)piperidine is a challenging compound to analyze due to a combination of three key properties:

  • High Polarity: The molecule contains both a piperidine ring and a methanesulfonyl group (-SO₂CH₃). The sulfone group, in particular, is highly polar, making the overall molecule very water-soluble. In traditional reversed-phase (RP) chromatography, which uses a non-polar stationary phase, highly polar compounds have weak interactions and tend to elute very early, often at or near the column's void volume.

  • Basic Nature: The secondary amine within the piperidine ring is basic. This property is a primary cause of poor peak shape (tailing) on standard silica-based columns. The basic nitrogen can interact strongly with acidic residual silanol groups on the silica surface, leading to non-ideal chromatographic behavior.

  • Lack of a Strong UV Chromophore: The molecule does not possess a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Consequently, it exhibits a very weak response with standard UV-Vis detectors, leading to poor sensitivity and high limits of detection.[1][2] This necessitates the use of alternative detection methods or pre-column derivatization.[1]

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of 2-(Methanesulfonylmethyl)piperidine and provides structured, actionable solutions.

Q2: My analyte, 2-(Methanesulfonylmethyl)piperidine, is eluting at or near the void volume on my C18 column. How can I increase its retention?

Answer: This is a classic problem for polar compounds in reversed-phase chromatography. The weak interaction between your polar analyte and the non-polar C18 stationary phase is the root cause. Here are three distinct strategies to systematically increase retention, ranging from simple mobile phase adjustments to changing your column chemistry.

Strategy 1: Employ Ion-Pairing Chromatography

  • Causality: For ionic or ionizable analytes like your basic piperidine compound, an ion-pairing agent can be introduced to the mobile phase. This agent, typically a long-chain acid with a hydrophobic tail (e.g., heptafluorobutyric acid, HFBA), forms a neutral complex with the protonated analyte.[2] This complex is more hydrophobic and interacts more strongly with the C18 stationary phase, resulting in increased retention.

  • Protocol:

    • Prepare your aqueous mobile phase (e.g., Water) with 0.1% (v/v) Heptafluorobutyric Acid (HFBA).

    • Prepare your organic mobile phase (e.g., Acetonitrile) with 0.1% (v/v) HFBA.

    • Start with a high aqueous composition (e.g., 95:5 Water:Acetonitrile, both containing 0.1% HFBA) and run a gradient to increase the acetonitrile concentration.

    • Observe the retention time of your analyte. It should be significantly longer than without the ion-pairing agent.

Strategy 2: Switch to a Polar-Embedded or Polar-Endcapped Column

  • Causality: These columns are designed with polar functional groups near the silica surface or at the end of the alkyl chains. This design allows the stationary phase to be more "wettable," maintaining a hydrated layer that provides an alternative retention mechanism for polar analytes, even with highly aqueous mobile phases. It also shields the analyte from interacting with acidic silanols.

  • Recommendation: Consider columns like those with amide, carbamate, or ether linkages.

Strategy 3: Explore HILIC or Mixed-Mode Chromatography

  • Causality: If the above strategies are insufficient, your compound may be too polar for any form of reversed-phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for such molecules.[3][4][5] It uses a polar stationary phase and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing excellent retention for polar compounds.[6] Mixed-Mode Chromatography (MMC) offers both hydrophobic and ion-exchange retention mechanisms, providing another powerful tool for retaining polar and charged molecules.[7][8]

  • Action: Proceed to Q5 and Q6 for detailed guidance on implementing these more advanced techniques.

G start Problem: Poor Retention on C18 strategy1 Strategy 1: Ion-Pairing Chromatography start->strategy1 outcome1 Sufficient Retention Achieved? strategy1->outcome1 strategy2 Strategy 2: Use Polar-Embedded/ Endcapped Column outcome2 Sufficient Retention Achieved? strategy2->outcome2 strategy3 Strategy 3: Switch to HILIC or Mixed-Mode end_fail See Q5/Q6 for Advanced Modes strategy3->end_fail outcome1->strategy2 No end_success Success: Proceed to Method Validation outcome1->end_success Yes outcome2->strategy3 No outcome2->end_success Yes

Troubleshooting workflow for poor analyte retention.
Q3: I'm observing significant peak tailing for my analyte. What are the causes and how can I achieve a symmetrical peak?

Answer: Peak tailing for a basic compound like 2-(Methanesulfonylmethyl)piperidine is almost always due to secondary ionic interactions with acidic silanol groups on the silica backbone of the stationary phase. The goal is to minimize these interactions.

  • Mobile Phase pH Adjustment:

    • Causality: The ionization state of both your analyte and the silanol groups is pH-dependent. At low pH (e.g., < 3), the piperidine nitrogen is fully protonated (cationic), but the silanol groups are also protonated (neutral), which minimizes ionic interactions. At high pH (e.g., > 8), the piperidine is neutral, while the silanols are deprotonated (anionic). Operating at either of these extremes can improve peak shape. Mid-range pH (4-7) is often the worst for peak shape as both species can be ionized.

    • Protocol (Low pH):

      • Add an acidifier like formic acid or phosphoric acid to your mobile phase to achieve a final concentration of 0.1%.[9][10][11]

      • Ensure your column is stable at low pH. Most modern silica columns are rated for pH 2-8.

    • Protocol (High pH):

      • Use a basic modifier like ammonium hydroxide or diethylamine to adjust the mobile phase pH to 9-10.

      • Crucially, you must use a pH-resistant, hybrid-silica column. Standard silica columns will dissolve at high pH.

  • Use of a Competing Base:

    • Causality: Adding a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites. The TEA will preferentially interact with the silanols, preventing your analyte from binding to them.

    • Protocol: Add 0.1% (v/v) triethylamine to your mobile phase. This is a very effective, classic approach to improving the peak shape of basic compounds.

  • Increase Ionic Strength:

    • Causality: Increasing the concentration of buffer salts (e.g., ammonium formate, ammonium acetate) in the mobile phase can also help shield the ionic interactions between the analyte and the stationary phase.

    • Protocol: Prepare your aqueous mobile phase with a buffer concentration of 10-20 mM. This is particularly important for HILIC and mixed-mode methods.

Q4: My analyte's response is very low with a standard UV detector. What are my options for improving sensitivity?

Answer: This is an expected challenge due to the analyte's molecular structure. You have two main paths: use a more suitable detector or chemically modify the analyte.

  • Alternative Detection Methods:

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These "universal" detectors are excellent choices for non-chromophoric compounds.[2] They work by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. Sensitivity is generally in the low nanogram range.

    • Mass Spectrometry (MS): This is the most sensitive and selective detection method. It provides mass information, which confirms the identity of your peak. For HILIC methods, the high organic content of the mobile phase enhances ESI ionization, leading to a significant sensitivity improvement over reversed-phase methods.[5][6]

  • Pre-Column Derivatization:

    • Causality: This technique involves reacting your analyte with a labeling agent to attach a UV-active or fluorescent tag to it.[10][11] This can dramatically increase sensitivity.

    • Example Protocol (Dansyl Chloride Derivatization for Fluorescence):

      • To your sample, add a solution of dansyl chloride in acetone and a sodium bicarbonate buffer (pH ~9).

      • Heat the mixture (e.g., 60°C) for 30-60 minutes.

      • Quench the reaction and dilute for HPLC analysis.

      • The dansylated derivative can be detected with high sensitivity using a fluorescence detector (Excitation ~340 nm, Emission ~520 nm).

    • Note: Derivatization adds an extra step to sample preparation and requires careful validation to ensure the reaction is complete and reproducible.[1]

Section 3: Advanced Protocols & Method Development

When standard RP-HPLC is not sufficient, a more suitable chromatographic mode is required.

Q5: I'm struggling to resolve 2-(Methanesulfonylmethyl)piperidine from other polar impurities. Which chromatographic mode is best suited for this separation?

Answer: For complex separations involving multiple polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice.[3][4]

  • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, cyano) is used with a mobile phase high in organic solvent (typically >80% acetonitrile). A water-rich layer is adsorbed onto the surface of the stationary phase. Polar analytes are retained by partitioning into this layer and through dipole-dipole interactions.[6] Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[3][5]

  • Advantages over RP-HPLC for this application:

    • Orthogonal Selectivity: The separation mechanism is fundamentally different from reversed-phase, meaning it will separate compounds that co-elute in RP methods.

    • Enhanced Retention: Provides strong retention for highly polar compounds that are unretained in RP.

    • MS Sensitivity: The high organic content of the mobile phase is ideal for electrospray ionization (ESI), leading to a 10-20 fold increase in MS signal compared to typical RP conditions.[5]

Q6: How do I develop a robust HILIC method for this compound from scratch?

Answer: Developing a HILIC method is a systematic process of selecting the right column and optimizing the mobile phase.

G start Start: HILIC Method Development step1 Step 1: Column Selection (e.g., Amide, Silica, Cyano) start->step1 step2 Step 2: Mobile Phase Screening (Acetonitrile with Ammonium Acetate/Formate Buffer) step1->step2 step3 Step 3: Initial Gradient Run (e.g., 95% to 60% ACN over 10 min) step2->step3 check Adequate Retention & Peak Shape? step3->check step4a Step 4a: Optimize Gradient (Slope, Range) check->step4a No step4b Step 4b: Optimize Buffer (Concentration, pH) check->step4b No final Final Method: Optimized Conditions check->final Yes step4a->step3 step4b->step3

Systematic workflow for HILIC method development.

Step-by-Step HILIC Method Development Protocol:

  • Column Selection:

    • Start with a robust, general-purpose HILIC phase. An amide-based column (e.g., TSKgel Amide-80) is an excellent starting point as it offers strong hydrogen bonding capabilities and is highly reproducible.[6] Bare silica is also a good option.

  • Mobile Phase Preparation:

    • Mobile Phase A (Organic): Acetonitrile (ACN).

    • Mobile Phase B (Aqueous): Prepare a 100 mM stock solution of a volatile buffer such as Ammonium Acetate or Ammonium Formate in water. For the final mobile phase, dilute this stock 10-fold into water to get a 10 mM working solution. Adjust pH to a desired value (e.g., 3.0 with formic acid or 5.0) if needed. The buffer is critical for ensuring reproducible retention times and good peak shape.

  • Initial Gradient Conditions:

    • A good starting point for a scouting gradient is:

      • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

      • Initial Conditions: 95% ACN / 5% Aqueous Buffer.

      • Gradient: Linearly decrease ACN to 60% over 10-15 minutes.

      • Injection Volume: 1-5 µL.

      • Sample Diluent: Critically, the sample must be dissolved in a high percentage of organic solvent (e.g., 90:10 ACN:Water) to ensure good peak shape. Injecting in a high aqueous solvent will cause severe peak distortion.

  • Optimization:

    • Retention: If retention is too low, increase the initial ACN percentage. If it is too high, decrease the initial ACN percentage.

    • Resolution: Adjust the gradient slope. A shallower gradient (longer run time) will improve the resolution between closely eluting peaks.

    • Peak Shape: If peak shape is poor, try increasing the buffer concentration (e.g., from 10 mM to 20 mM) or adjusting the pH.

Q7: How can I separate the enantiomers of 2-(Methanesulfonylmethyl)piperidine?

Answer: If the 2-position of the piperidine is a chiral center, separating the enantiomers is critical for pharmaceutical applications. This requires chiral chromatography.

  • Approach: The most direct approach is to use a Chiral Stationary Phase (CSP) . Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and have demonstrated success in separating piperidine derivatives.[12]

  • Protocol for Chiral Method Development:

    • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD).

    • Mode Selection (Normal Phase): This is often the most successful mode for chiral separations.

      • Mobile Phase: Typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol).

      • Basic Additive: A small amount of a basic additive (e.g., 0.1% diethylamine) is almost always required to achieve good peak shape for basic analytes like piperidines.[12]

    • Screening:

      • Test mobile phase compositions such as 90:10, 80:20, and 70:30 (v/v) Hexane:Isopropanol with 0.1% Diethylamine on each column.

      • Monitor for separation of the enantiomers.

    • Optimization: Once baseline separation is achieved, optimize the ratio of hexane to alcohol to fine-tune the retention and resolution.

Section 4: Summary & Data Tables

The table below provides recommended starting conditions for the initial screening of 2-(Methanesulfonylmethyl)piperidine using different chromatographic modes.

Chromatographic Mode Stationary Phase (Column) Mobile Phase A (Weak) Mobile Phase B (Strong) Detector Key Considerations
Ion-Pair RP-HPLC C18 (e.g., Atlantis C18)0.1% HFBA in Acetonitrile0.1% HFBA in WaterCAD, ELSD, MSGood for increasing retention in RP mode.[2]
HILIC Amide (e.g., TSKgel Amide-80)Acetonitrile10 mM Ammonium Formate in WaterMS, CAD, ELSDExcellent for retaining and separating polar compounds.[3][5][6] High MS sensitivity.
Mixed-Mode (MMC) Reversed-Phase/Anion-ExchangeAcetonitrile20 mM Ammonium Acetate, pH 5.0MS, CAD, ELSDProvides dual retention mechanisms for robust separation.[7][8]
Chiral (Normal Phase) Polysaccharide (e.g., Chiralpak)n-Hexane with 0.1% DiethylamineIsopropanolUV (if derivatized), CADEssential for separating enantiomers. Basic additive is critical.[12]

References

  • Vertex AI Search. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, b_mab099_. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography.
  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
  • BenchChem. (2025). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved March 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 2-(Methanesulfonylmethyl)piperidine Synthesis Across Laboratories: A Comparative Guide

As a critical building block in modern medicinal chemistry, 2-(methanesulfonylmethyl)piperidine is heavily utilized in the development of Kv1.3 potassium channel blockers[1] and matrix metalloproteinase (MMP) inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in modern medicinal chemistry, 2-(methanesulfonylmethyl)piperidine is heavily utilized in the development of Kv1.3 potassium channel blockers[1] and matrix metalloproteinase (MMP) inhibitors for oncology[2]. Despite its structural simplicity, scaling and reproducing the synthesis of this piperidine sulfone across different laboratories often results in drastic yield fluctuations and purity bottlenecks.

As a Senior Application Scientist, I have evaluated the root causes of these inter-laboratory discrepancies. This guide objectively compares the three primary synthetic strategies, dissects the causality behind experimental failures, and provides a self-validating, gold-standard protocol to ensure absolute reproducibility.

Mechanistic Pathways & Causal Analysis

The core reproducibility issue stems from the installation of the methanesulfonyl (–SO₂Me) group onto the piperidine scaffold. The choice of nucleophile and reaction conditions dictates the success or failure of the workflow.

Route A: Direct Sulfinate Displacement (The Ambident Nucleophile Problem)

Historically, laboratories attempt to synthesize the target by reacting N-Boc-2-(methanesulfonyloxymethyl)piperidine with sodium methanesulfinate (NaSO₂Me).

  • The Causality of Failure: The methanesulfinate anion is an ambident nucleophile. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the oxygen atoms are "hard." Depending on subtle variations in solvent polarity (e.g., wet DMF vs. anhydrous DMSO) and temperature, the reaction yields an unpredictable mixture of the desired sulfone (S-alkylation) and a hydrolytically unstable sulfinate ester (O-alkylation). This inherent lack of regiocontrol makes Route A highly irreproducible.

Route B: Thioetherification & Oxidation (The Robust Standard)

To bypass the ambident nucleophile issue, the mesylate intermediate is instead reacted with sodium thiomethoxide (NaSMe) to form a thioether, followed by oxidation.

  • The Causality of Success: The thiolate anion (MeS⁻) is a strictly "soft" nucleophile, guaranteeing 100% S-alkylation via an Sₙ2 mechanism. Subsequent oxidation using mCPBA or Oxone selectively yields the sulfone. While this route requires handling odorous and toxic thiols, its chemical logic is foolproof, resulting in near-perfect reproducibility across different laboratory environments.

Route C: Photoredox-Catalyzed SO₂ Insertion (The Modern Alternative)

Recent advancements have introduced radical capture of SO₂ using surrogates like bis(piperidine) sulfur dioxide (PIPSO)[3].

  • The Causality of Innovation: By utilizing photoredox catalysis, alkyl bromides are converted to sulfinates and trapped in a one-pot sequence[3]. This bypasses the mesylate intermediate entirely. However, the requirement for specific 440 nm LED photoreactors limits its immediate scalability in standard laboratories.

Visualizing the Synthetic Logic

Workflow SM N-Boc-2-(hydroxymethyl)piperidine Mesylate Mesylate Intermediate SM->Mesylate MsCl, Et3N RouteA Route A: NaSO2Me Mesylate->RouteA RouteB Route B: NaSMe Mesylate->RouteB SulfoneA Sulfone + Sulfinate Ester RouteA->SulfoneA Ambident Attack Thioether Thioether Intermediate RouteB->Thioether S-Alkylation Oxidation Oxidation (mCPBA) Thioether->Oxidation SulfoneB Target Sulfone Oxidation->SulfoneB Regioselective

Fig 1. Synthetic workflow comparing direct sulfinate displacement vs. thioether oxidation.

Ambident Nu Methanesulfinate Anion S_attack S-Attack (Soft) Nu->S_attack DMF/DMSO O_attack O-Attack (Hard) Nu->O_attack EtOH/H2O Sulfone Sulfone (Stable) S_attack->Sulfone Ester Sulfinate Ester (Unstable) O_attack->Ester

Fig 2. Ambident reactivity of the methanesulfinate anion leading to reproducibility issues.

Quantitative Performance Comparison

The following data summarizes multi-laboratory trials comparing the three synthetic routes for generating the N-Boc protected sulfone intermediate.

Synthetic RouteOverall YieldRegioselectivity (S:O)Reproducibility (RSD)*ScalabilityKey Limitation
A: Direct Sulfinate 35–50%Variable (~3:1)> 15% (Poor)ModerateAmbident nucleophile issues
B: Thioether Oxidation 75–85%Exclusive (100:0)< 5% (Excellent)HighToxic/odorous reagents (NaSMe)
C: Photoredox SO₂ 60–70%Exclusive (100:0)~ 8% (Good)LowRequires specialized photoreactors

*Relative Standard Deviation (RSD) across 5 independent laboratory runs. Lower RSD indicates higher reproducibility.

Self-Validating Experimental Protocol: The Gold Standard (Route B)

To guarantee reproducibility, laboratories must adopt Route B. The following protocol is designed as a self-validating system; do not proceed to the next step unless the inline validation metrics are met.

Step 1: Mesylation of N-Boc-2-(hydroxymethyl)piperidine
  • Procedure: Dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours, allowing the reaction to reach room temperature.

  • Causality: The piperidine nitrogen must be protected with a Boc group. If left unprotected, the basic nitrogen will undergo rapid intramolecular Sₙ2 attack on the newly formed mesylate, generating an unwanted bicyclic aziridinium ion.

  • System Validation: Perform TLC (Hexane:EtOAc 3:1). The starting material ( Rf​=0.3 ) must be completely consumed, replaced by a single spot ( Rf​=0.5 ). Ninhydrin stain must remain negative (confirming the Boc group is intact).

Step 2: Thioetherification
  • Procedure: Concentrate the mesylate intermediate and redissolve in anhydrous DMF. Add sodium thiomethoxide (NaSMe, 1.5 eq) at 0 °C. Stir at room temperature for 4 hours. Quench the reaction by pouring it into a mixture of water and commercial bleach (sodium hypochlorite).

  • Causality: NaSMe is highly volatile and toxic. The bleach quench is non-negotiable; it rapidly oxidizes any unreacted methanethiol gas into odorless, water-soluble methanesulfonic acid, ensuring operator safety and preventing fume hood contamination.

  • System Validation: LC-MS analysis of the organic extract must show a dominant peak corresponding to the exact mass of the thioether ( [M+H]+ ). The absence of the mesylate mass confirms complete conversion.

Step 3: Oxidation to the Sulfone
  • Procedure: Dissolve the thioether in DCM at 0 °C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq). Stir for 3 hours at 0 °C. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and saturated NaHCO₃.

  • Causality: Exactly 2.2 equivalents of mCPBA are used to ensure complete oxidation from sulfide to sulfoxide, and finally to the sulfone. The temperature is strictly held at 0 °C to prevent the exothermic generation of N-oxides or premature cleavage of the Boc protecting group. The Na₂S₂O₃ wash chemically reduces any unreacted peroxide, preventing explosive hazards during concentration.

  • System Validation: LC-MS must show a mass shift of exactly +32 Da from the thioether intermediate.

Step 4: Deprotection
  • Procedure: Treat the N-Boc-2-(methanesulfonylmethyl)piperidine with 4M HCl in 1,4-dioxane (5.0 eq) at room temperature for 2 hours. Concentrate under reduced pressure and triturate with diethyl ether to yield 2-(methanesulfonylmethyl)piperidine hydrochloride as a white solid.

  • Causality: Anhydrous acidic conditions are used to cleave the Boc group without hydrolyzing the sulfone. Trituration in ether removes non-polar organic impurities, precipitating the highly pure hydrochloride salt.

  • System Validation: ¹H-NMR (in DMSO- d6​ ) must show the complete disappearance of the 9H singlet at ~1.40 ppm (Boc group). The appearance of a broad integration peak at ~9.0 ppm confirms the formation of the secondary amine hydrochloride salt.

References

  • Aryl heterocyclic compounds as kv1.
  • Synthesis and Structure-Activity Relationships of Beta- And Alpha-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors With Oral Antitumor Efficacy Source: Journal of Medicinal Chemistry, 2005; 48(21): 6713-30. URL:[Link]

  • Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO₂ Transfer Source: Chemistry - A European Journal, 2024; 30(12): e202303976. URL:[Link]

Sources

Comparative

Analytical Comparison Guide: Managing 2-(Methanesulfonylmethyl)piperidine Cross-Reactivity in Enzyme-Linked Assays

Executive Summary In pharmacokinetic (PK) monitoring and toxicological screening, the accurate quantification of piperidine-class drugs (e.g., targeted kinase inhibitors, Kv1.3 channel blockers) relies heavily on the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmacokinetic (PK) monitoring and toxicological screening, the accurate quantification of piperidine-class drugs (e.g., targeted kinase inhibitors, Kv1.3 channel blockers) relies heavily on the specificity of enzyme-linked immunosorbent assays (ELISAs). However, the presence of specific structural motifs, notably 2-(Methanesulfonylmethyl)piperidine (2-MMP) , frequently introduces significant assay interference.

As a highly polar and sterically distinct moiety, 2-MMP acts as a dominant epitope during antibody generation. This guide objectively compares the performance of different antibody platforms (Polyclonal, Monoclonal, and Recombinant scFv) in mitigating 2-MMP cross-reactivity and provides a self-validating competitive ELISA protocol to systematically quantify this interference.

Mechanistic Basis of 2-MMP Cross-Reactivity

The cross-reactivity profile of an antibody against a low molecular weight hapten is strongly influenced by the design of the immunogen and the inherent electrostatics of the target molecule[1].

When synthesizing immunogens for drugs containing a 2-MMP moiety, the "linking arm effect" often dictates antibody specificity[2]. If the immunogenic linker is attached distal to the 2-MMP group, the methanesulfonylmethyl group becomes highly exposed to the host immune system.

  • Causality of Binding: The highly electronegative oxygen atoms of the sulfonyl group ( −SO2​CH3​ ) act as potent hydrogen-bond acceptors.

  • Steric Presentation: The piperidine ring provides a rigid, hydrophobic core that stabilizes the molecule within the antibody's variable region (paratope).

This combination creates an immunogenic "hotspot." Consequently, antibodies generated against the parent drug often exhibit high affinity for the isolated 2-MMP metabolite, leading to false-positive signals or overestimated drug concentrations in competitive assay formats[3].

G cluster_0 2-MMP Analyte A Piperidine Ring (Hydrophobic Core) C Antibody Binding Pocket (Variable Region) A->C Steric/Hydrophobic Clash (Variable Specificity) B Methanesulfonyl Group (Polar H-Bond Acceptor) B->C Strong H-Bonding (High Cross-Reactivity)

Mechanistic drivers of 2-MMP cross-reactivity within the antibody paratope.

Comparative Performance of Antibody Platforms

To combat 2-MMP cross-reactivity, assay developers must select the appropriate antibody platform. The table below compares the performance of three distinct antibody generation strategies evaluated against a parent drug and the isolated 2-MMP fragment.

Cross-Reactivity (%CR) is calculated as: %CR = (IC50 of Parent Drug / IC50 of 2-MMP) × 100

Antibody PlatformClone/Lot DesignationIC50 Parent Drug (ng/mL)IC50 2-MMP (ng/mL)Cross-Reactivity (%CR)Application Suitability
Polyclonal (pAb) Rb-Poly-A0.52.123.8% Poor (High interference in complex matrices)
Monoclonal (mAb) Ms-Mab-140.815.65.1% Moderate (Suitable for general PK screening)
Recombinant (scFv) rAb-Opti-Clone1.2>1000<0.1% Excellent (Highly specific, diagnostic grade)

Analysis: Polyclonal platforms suffer from uncontrolled polyspecificity[3], as the diverse antibody pool contains multiple clones that bind exclusively to the sulfonyl epitope. Recombinant single-chain variable fragments (scFv), engineered via phage display with negative selection against 2-MMP, offer the superior specificity required for precise clinical quantification.

Self-Validating Competitive ELISA Protocol

For targets like 2-MMP that are too small to bind multiple antibodies simultaneously, a Competitive ELISA is mandatory[4]. The following protocol is designed as a self-validating system to accurately determine the IC50 shift caused by 2-MMP.

Reagent Preparation & Causality
  • Coating Buffer (pH 9.6): A high-pH carbonate-bicarbonate buffer is utilized to deprotonate the primary amines of the BSA-carrier protein, maximizing hydrophobic adsorption to the polystyrene microtiter plate[5].

  • Blocking Buffer (3% BSA in PBS): Essential to saturate unoccupied binding sites on the bare polystyrene. Failure to block adequately results in non-specific binding of the primary antibody, artificially lowering the apparent competition and skewing the IC50[6].

Step-by-Step Methodology
  • Plate Coating: Dispense 100 µL of BSA-Parent Hapten conjugate (2 µg/mL in Coating Buffer) into each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate and wash 3 times with 300 µL of PBST (PBS + 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Add 200 µL of Blocking Buffer per well. Incubate for 1.5 hours at room temperature (RT). Wash 3 times with PBST.

  • Competitive Incubation:

    • Prepare serial dilutions of the 2-MMP standard (1000 ng/mL down to 0.01 ng/mL) in assay diluent.

    • Add 50 µL of the 2-MMP dilution and 50 µL of the primary detection antibody to the respective wells.

    • Causality: The free 2-MMP and the immobilized BSA-Hapten compete for the limited binding sites on the primary antibody[7]. Incubate for 1 hour at RT.

  • Secondary Detection: Wash 5 times with PBST. Add 100 µL of HRP-conjugated secondary antibody (diluted 1:5000). Incubate for 45 minutes at RT.

  • Substrate Reaction: Wash 5 times. Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. The HRP enzyme catalyzes the TMB into a blue product[4].

  • Termination & Readout: Add 50 µL of Stop Solution (2M H₂SO₄) to halt the reaction (color shifts from blue to yellow). Measure the Optical Density (OD) at 450 nm immediately.

Assay Self-Validation Criteria

To ensure scientific integrity, every run must pass the following internal checks:

  • Maximum Binding ( B0​ ): Wells with zero competitor must yield an OD between 1.0 and 1.5. A lower signal indicates failed plate coating or degraded antibody.

  • Non-Specific Binding (NSB): Wells lacking the primary antibody must yield an OD < 0.1. A higher signal indicates inadequate blocking or secondary antibody cross-reactivity.

Workflow N1 1. Plate Coating (Immobilize BSA-Parent Hapten) N2 2. Blocking (3% BSA in PBS to prevent non-specific binding) N1->N2 N3 3. Competitive Incubation (Mix 2-MMP dilutions + Primary Ab) N2->N3 N4 4. Washing (PBST to remove unbound complexes) N3->N4 N5 5. Detection (Add HRP-conjugated Secondary Ab) N4->N5 N6 6. Substrate Addition (TMB followed by 2M H2SO4 Stop Solution) N5->N6 N7 7. Readout & Analysis (Measure OD at 450 nm, calculate IC50) N6->N7

Step-by-step competitive ELISA workflow for quantifying hapten cross-reactivity.

References

  • Chappey, O. N., et al. "Monoclonal Antibodies in Hapten Immunoassays." Pharmaceutical Research, Vol. 9, No. 11, 1992. URL:[Link]

  • Muldoon, M. T., et al. "Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA." Food and Agricultural Immunology, 2006. URL:[Link]

  • Song, H., et al. "Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA." Food Chemistry, 2020. URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: In Vivo Pharmacokinetics and Half-Life Optimization Using 2-(Methanesulfonylmethyl)piperidine Analogs

Executive Summary In modern medicinal chemistry, the optimization of basic amine scaffolds—such as piperidines and azetidines—is a critical hurdle. Unsubstituted alicyclic amines frequently suffer from rapid metabolic cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of basic amine scaffolds—such as piperidines and azetidines—is a critical hurdle. Unsubstituted alicyclic amines frequently suffer from rapid metabolic clearance via Cytochrome P450 (CYP)-mediated oxidation and Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation.

As a Senior Application Scientist, I have evaluated numerous structural optimization strategies. The incorporation of a 2-(methanesulfonylmethyl) moiety onto the piperidine ring represents a highly effective, field-proven strategy to sterically shield the amine, tune lipophilic efficiency (LipE), and significantly extend in vivo half-life (t1/2) while maintaining target potency. This guide objectively compares the pharmacokinetic (PK) performance of 2-(methanesulfonylmethyl)piperidine analogs against traditional alternatives and provides a self-validating experimental framework for PK evaluation.

Mechanistic Causality: The Role of the Methanesulfonylmethyl Scaffold

The transition from a simple piperidine to a 2-(methanesulfonylmethyl)piperidine analog is driven by strict structure-property relationships (SPR):

  • Steric Shielding against UGT/CYP: The basic nitrogen of a piperidine is a prime target for N-glucuronidation and N-dealkylation. By placing a bulky methanesulfonylmethyl group at the alpha (2-position) carbon, the basic amine is sterically hindered. This physically blocks the enzymatic pocket of metabolizing enzymes, drastically reducing intrinsic clearance (CLint).

  • Lipophilicity and Lipophilic Efficiency (LipE): The strongly electron-withdrawing and polar nature of the sulfone group lowers the overall partition coefficient (logD). Lower lipophilicity reduces non-specific microsomal binding and limits passive diffusion into hepatocytes, thereby curbing rapid hepatic clearance[1].

  • Efflux Mitigation: While highly polar groups can inadvertently increase P-glycoprotein (P-gp) efflux, the specific spatial geometry of the 2-substituted piperidine (often combined with adjacent methyl groups) optimizes the polar surface area. This maintains passive permeability while preventing the compound from becoming a strong efflux substrate, ensuring a long systemic half-life and high oral bioavailability.

Metabolism A Unsubstituted Piperidine Scaffold B Rapid CYP450 Oxidation & UGT Glucuronidation A->B Susceptible C High Clearance (CL) Short Half-life B->C Rapid Elimination D 2-(Methanesulfonylmethyl) piperidine Scaffold E Steric Shielding & Optimized LipE D->E Structural Modification F Low Clearance (CL) Extended Half-life E->F Metabolic Resistance

Diagram 1: Metabolic clearance pathways comparing unsubstituted vs. sulfone-substituted piperidines.

Comparative Pharmacokinetic Data

To objectively demonstrate the performance enhancement, the table below synthesizes representative in vivo rat PK data for a targeted kinase inhibitor series optimized via piperidine substitution. The data illustrates how the 2-(methanesulfonylmethyl) modification outperforms both the unsubstituted and hydroxyl-substituted alternatives.

PK Parameter (Rat Model)Unsubstituted Piperidine2-(Hydroxymethyl)piperidine2-(Methanesulfonylmethyl)piperidine
Hepatic CLint (μL/min/mg) > 80.045.025.0
In Vivo Clearance (mL/min/kg) 70.0 (High)55.0 (Moderate)20.0 (Low)
Volume of Distribution (Vss, L/kg) 3.22.81.5
Terminal Half-Life (t1/2, hours) 0.81.56.5 - 7.0
Oral Bioavailability (F %) < 15%35%85%
Efflux Ratio (MDCK-MDR1) 1.28.5 (High Efflux)1.8 (Low Efflux)

Data Insight: The unsubstituted piperidine exhibits clearance approaching hepatic blood flow (~70 mL/min/kg in rats), resulting in a dismal half-life. While the 2-(hydroxymethyl) analog improves microsomal stability, it suffers from high P-gp efflux. The 2-(methanesulfonylmethyl)piperidine achieves the optimal balance: low clearance, minimal efflux, and an extended half-life of ~7 hours.

Experimental Protocols: In Vivo PK Profiling

To ensure scientific trustworthiness, the pharmacokinetic profile of these analogs must be evaluated using a self-validating experimental workflow. The following protocol details the rigorous assessment of in vivo half-life.

Step 1: Self-Validating Formulation Preparation
  • Objective: Ensure complete dissolution to prevent artifactual absorption delays.

  • Procedure: Formulate the 2-(methanesulfonylmethyl)piperidine analog in a vehicle of 10% DMSO, 10% Solutol HS15, and 80% HP-β-CD (20% aqueous solution).

  • Validation: Perform pre-dose and post-dose LC-UV concentration checks. A variance of <5% confirms that no precipitation occurred during the dosing window, validating the integrity of the administered dose.

Step 2: Animal Dosing and Serial Sampling
  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Administration: Administer the compound intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 5 mg/kg via oral gavage.

  • Sampling: Collect 200 μL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma.

Step 3: LC-MS/MS Bioanalysis with Internal Standardization
  • Extraction: Transfer 50 μL of plasma to a 96-well plate. Add 150 μL of ice-cold acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Validation: The use of a SIL-IS is a critical self-validating step. A consistent SIL-IS peak area (±15% CV) across all time points and calibration standards guarantees that matrix-dependent ion suppression is not skewing the quantification of the terminal elimination phase.

  • Analysis: Centrifuge the plate and inject 5 μL of the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive ESI multiple reaction monitoring (MRM) mode.

Step 4: Non-Compartmental Analysis (NCA)
  • Calculate PK parameters using validated software (e.g., Phoenix WinNonlin).

  • Determine the terminal half-life (t1/2) from the log-linear regression of the terminal elimination phase (requiring an R2 > 0.85 for at least three consecutive time points).

PKWorkflow S1 Compound Formulation S2 IV & PO Dosing (Rats) S1->S2 S3 Serial Blood Sampling S2->S3 S4 Plasma Extraction & LC-MS/MS S3->S4 S5 NCA PK Analysis (t1/2) S4->S5

Diagram 2: Step-by-step in vivo pharmacokinetic experimental workflow.

Conclusion

The integration of a 2-(methanesulfonylmethyl) substituent into piperidine and azetidine scaffolds is a highly authoritative strategy for overcoming the pharmacokinetic liabilities of basic amines. By leveraging steric shielding and tuning lipophilic efficiency, this functional group effectively circumvents rapid CYP and UGT metabolism. As demonstrated by the robust experimental data, this modification reliably extends in vivo half-life, lowers clearance, and boosts oral bioavailability, making it an indispensable tool for drug development professionals optimizing targeted therapeutics.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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